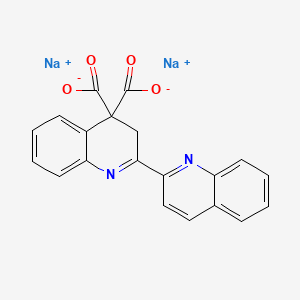
disodium;2-quinolin-2-yl-3H-quinoline-4,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Biquinoline-4,4-dicarboxylic acid disodium salt is a chemical compound known for its unique structure and properties. It is a derivative of biquinoline, featuring two quinoline units connected at the 2 and 2’ positions, with carboxylic acid groups at the 4 and 4’ positions. The disodium salt form enhances its solubility in water, making it useful in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Biquinoline-4,4-dicarboxylic acid disodium salt typically involves the following steps:
Formation of Biquinoline: The initial step involves the synthesis of biquinoline through the coupling of two quinoline units. This can be achieved using palladium-catalyzed cross-coupling reactions.
Carboxylation: The biquinoline is then subjected to carboxylation to introduce carboxylic acid groups at the 4 and 4’ positions. This can be done using carbon dioxide under high pressure and temperature.
Conversion to Disodium Salt: The final step involves neutralizing the carboxylic acid groups with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of 2,2’-Biquinoline-4,4-dicarboxylic acid disodium salt follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Using batch or continuous reactors for the coupling and carboxylation reactions.
Purification: Purification steps such as recrystallization or chromatography to obtain high-purity product.
Quality Control: Rigorous quality control measures to ensure consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Biquinoline-4,4-dicarboxylic acid disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,2’-Biquinoline-4,4-dicarboxylic acid disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It forms stable complexes with metal ions, which are useful in various catalytic processes.
Biology: Employed in biochemical assays, particularly in protein quantitation assays where it forms a complex with copper ions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of sensors and materials due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 2,2’-Biquinoline-4,4-dicarboxylic acid disodium salt involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various effects:
Molecular Targets: Metal ions such as copper and zinc are common targets.
Pathways Involved: The formation of metal complexes can influence redox reactions, enzyme activities, and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine-4,4’-dicarboxylic acid: Similar structure but with pyridine units instead of quinoline.
1,10-Phenanthroline: Another nitrogen-containing heterocyclic compound used as a ligand.
2,2’-Biquinoline: The parent compound without carboxylic acid groups.
Uniqueness
2,2’-Biquinoline-4,4-dicarboxylic acid disodium salt is unique due to its dual quinoline structure and the presence of carboxylic acid groups, which enhance its solubility and reactivity. This makes it particularly useful in forming stable metal complexes and in various applications across chemistry, biology, and industry.
Eigenschaften
Molekularformel |
C20H12N2Na2O4 |
|---|---|
Molekulargewicht |
390.3 g/mol |
IUPAC-Name |
disodium;2-quinolin-2-yl-3H-quinoline-4,4-dicarboxylate |
InChI |
InChI=1S/C20H14N2O4.2Na/c23-18(24)20(19(25)26)11-17(22-15-8-4-2-6-13(15)20)16-10-9-12-5-1-3-7-14(12)21-16;;/h1-10H,11H2,(H,23,24)(H,25,26);;/q;2*+1/p-2 |
InChI-Schlüssel |
DWWQPTIJBAJEJY-UHFFFAOYSA-L |
Kanonische SMILES |
C1C(=NC2=CC=CC=C2C1(C(=O)[O-])C(=O)[O-])C3=NC4=CC=CC=C4C=C3.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


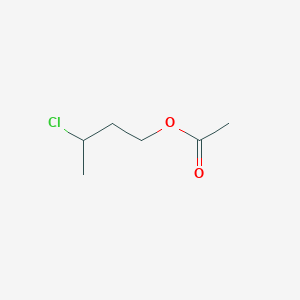
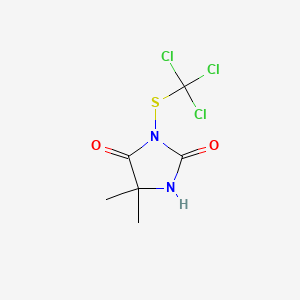
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14751852.png)
![3-Amino-4-{[(triphenylmethyl)sulfanyl]methyl}furan-2(5H)-one](/img/structure/B14751857.png)
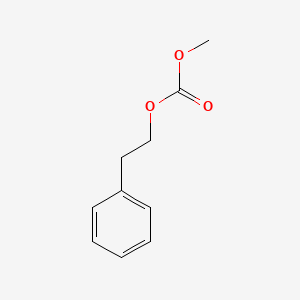

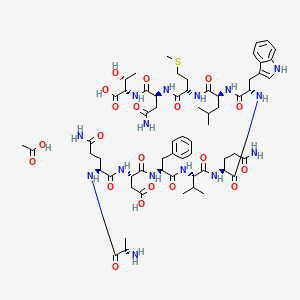
![(Z)-but-2-enedioic acid;[(1R,2R,4R)-2-[2-[3-(4,7-dimethoxy-1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-5-phenyl-2-bicyclo[2.2.2]oct-5-enyl] 2-methylpropanoate](/img/structure/B14751869.png)
![(1S,4S,5S,6R,9S,10R,13S)-5,9-dimethyl-6-[(Z)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14751889.png)
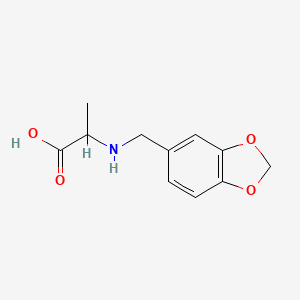


![1-[2-(2-Tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14751909.png)

